

Application Notes and Protocols for Antibody-Based Detection of Reelin Protein

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Compound of Interest

Compound Name:	realon
CAS No.:	139638-68-9
Cat. No.:	B1178285

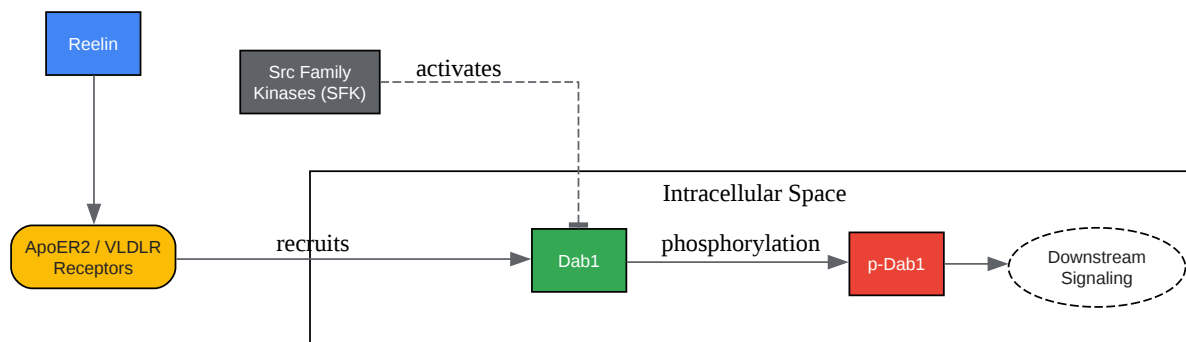
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of anti-Reelin antibodies in various immunodetection assays. Reelin is a large, secreted extracellular matrix glycoprotein crucial for regulating neuronal migration and positioning during brain development. [1][2] It also plays a role in synaptic plasticity in the adult brain.[2] Dysregulation of Reelin signaling has been implicated in several neurological and psychiatric disorders.

Reelin Signaling Pathway

Reelin exerts its function by binding to two members of the low-density lipoprotein receptor family, the Apolipoprotein E receptor 2 (ApoER2) and the Very Low-Density Lipoprotein Receptor (VLDLR).[3][4][5] This binding event triggers the clustering of these receptors and initiates an intracellular signaling cascade. A key event in this pathway is the phosphorylation of the intracellular adapter protein, Disabled-1 (Dab1), by Src family kinases.[2][3][4] Phosphorylated Dab1 then recruits other downstream effectors, ultimately influencing the neuronal cytoskeleton and gene expression to control cell positioning and migration.



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Caption: The Reelin signaling pathway.

Antibody Performance Data

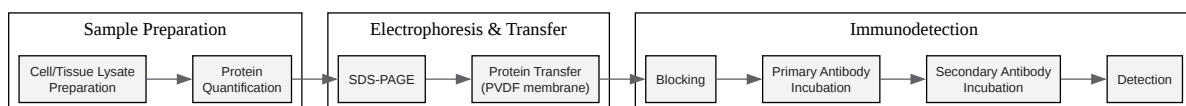
The following tables summarize typical starting dilutions and concentrations for anti-Reelin antibodies in various applications. It is important to note that optimal conditions should be determined experimentally for each specific antibody, sample type, and experimental setup.

Application	Antibody Type	Recommended Starting Dilution/Concentration	Species Reactivity
Western Blot (WB)	Monoclonal	1:250 - 1:500 or 1-2 µg/ml	Human, Mouse, Rat
	Polyclonal	0.1 µg/mL	Mouse
Immunohistochemistry (IHC)	Monoclonal	1:250 - 1:500 or 1-2 µg/ml (Paraffin)	Human, Mouse, Rat
	Polyclonal	1:50 (Paraffin)	Human, Mouse, Rat
		1.7 µg/mL (Frozen)	Mouse
Immunofluorescence (IF)	Monoclonal	1-2 µg/ml	Human
	Polyclonal	1:500	Rat
Enzyme-Linked Immunosorbent Assay (ELISA)	Kit Specific	Refer to kit datasheet (Typical range: 6.25-400 pg/ml)	Human, Mouse
Immunoprecipitation (IP)	Monoclonal	1-2 µg per 100-500 µg of protein	Human

Experimental Protocols

Western Blot (WB)

This protocol provides a general procedure for the detection of Reelin protein in cell lysates or tissue homogenates by Western blotting.



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Caption: Western Blot experimental workflow.

1. Sample Preparation:

- Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Denature 20-30 μg of protein lysate by boiling in SDS-PAGE sample buffer.
- Separate the proteins on a low-percentage (e.g., 6%) Tris-glycine polyacrylamide gel. Due to the large size of Reelin (~400-450 kDa), a gradient gel may also be suitable.
- Transfer the separated proteins to a PVDF membrane.

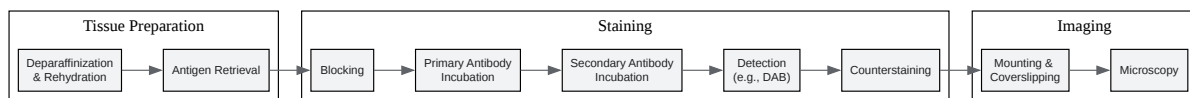
3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Reelin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6] Refer to the table above for recommended starting dilutions.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Reelin can appear as bands at ~400-450 kDa, 300 kDa, and 180-200 kDa.

Immunohistochemistry (IHC)

This protocol describes the detection of Reelin protein in paraffin-embedded tissue sections.



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Caption: Immunohistochemistry experimental workflow.

1. Tissue Preparation:

- Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
- Perform antigen retrieval by heating the sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C, followed by cooling at room temperature for 20 minutes.[7]

2. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific binding with a suitable blocking serum for 1 hour.
- Incubate the sections with the primary anti-Reelin antibody diluted in blocking buffer overnight at 4°C. Refer to the table for recommended dilutions.
- Wash sections with PBS.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

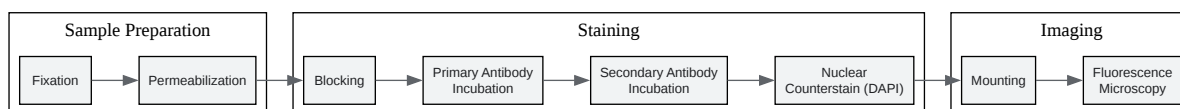
- Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
- Counterstain with hematoxylin.

3. Imaging:

- Dehydrate the sections, clear, and mount with a permanent mounting medium.
- Examine the slides under a light microscope.

Immunofluorescence (IF)

This protocol outlines the detection of Reelin in cultured cells or tissue sections using immunofluorescence.



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Caption: Immunofluorescence experimental workflow.

1. Sample Preparation:

- For cultured cells, grow cells on coverslips. For tissue sections, use cryosections.
- Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

2. Staining:

- Block non-specific binding with 10% normal goat serum in PBS for 1 hour.[8]

- Incubate with the primary anti-Reelin antibody diluted in blocking buffer overnight at 4°C. Refer to the table for recommended dilutions.
- Wash the samples three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash the samples three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.

3. Imaging:

- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize the staining using a fluorescence microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a sandwich ELISA to quantify Reelin protein in biological fluids. For specific details, always refer to the manufacturer's instructions provided with the ELISA kit.



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Caption: ELISA experimental workflow.

1. Assay Preparation:

- Prepare a serial dilution of the Reelin standard as per the kit instructions.^{[9][10]}

- Prepare samples and dilute them if necessary.

2. Assay Procedure:

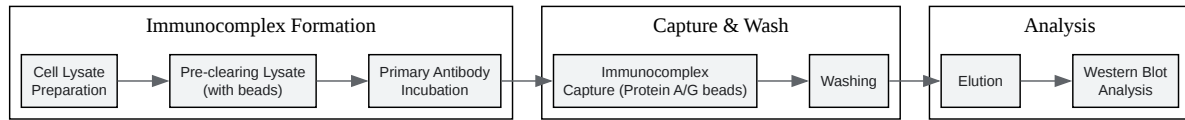
- Add 100 μ L of standards and samples to the appropriate wells of the pre-coated microplate. [\[9\]](#)[\[11\]](#)
- Incubate for 2 hours at 37°C.[\[9\]](#)
- Aspirate and add 100 μ L of biotin-conjugated detection antibody.
- Incubate for 1 hour at 37°C.[\[9\]](#)
- Wash the wells three times with wash buffer.
- Add 100 μ L of HRP-avidin conjugate.
- Incubate for 1 hour at 37°C.
- Wash the wells five times with wash buffer.
- Add 90 μ L of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.
- Add 50 μ L of stop solution.

3. Data Analysis:

- Read the absorbance at 450 nm immediately.
- Generate a standard curve by plotting the absorbance versus the concentration of the standards.
- Determine the concentration of Reelin in the samples from the standard curve.

Immunoprecipitation (IP)

This protocol provides a general method for immunoprecipitating Reelin protein from cell lysates.



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Caption: Immunoprecipitation experimental workflow.

1. Lysate Preparation and Pre-clearing:

- Prepare cell lysate as described in the Western Blot protocol.
- Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
- Centrifuge and collect the supernatant.

2. Immunoprecipitation:

- Add 1-2 µg of anti-Reelin antibody to 100-500 µg of pre-cleared cell lysate.[7]
- Incubate with gentle rotation for 2 hours to overnight at 4°C.
- Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the immunocomplex.

3. Washing and Elution:

- Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
- Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

4. Analysis:

- Analyze the eluted proteins by Western blotting using an anti-Reelin antibody.

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